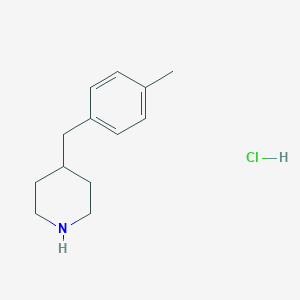

4-(4-Methylbenzyl)piperidine hydrochloride

Description

Contextual Significance of Piperidine (B6355638) Derivatives in Drug Discovery and Development

The significance of piperidine derivatives in the realm of drug discovery cannot be overstated. This class of heterocyclic compounds is a recurring motif in a multitude of biologically active molecules and approved pharmaceuticals.

Historical Perspectives on Piperidine Scaffolds in Medicinal Chemistry

Historically, the piperidine nucleus has been a focal point for medicinal chemists. Its presence in natural alkaloids with potent physiological effects spurred early investigations into its therapeutic potential. Over the decades, synthetic methodologies have been refined, allowing for the creation of diverse libraries of piperidine derivatives. This has led to the discovery of numerous drugs with a wide range of applications, from analgesics to antipsychotics. The enduring legacy of piperidine scaffolds is a testament to their versatility and drug-like properties.

Role of Substituted Piperidines as Privileged Structures in Bioactive Molecules

Substituted piperidines are widely recognized as "privileged structures" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets. The three-dimensional nature of the piperidine ring, combined with its basic nitrogen atom, allows for a variety of interactions with biological macromolecules, including proteins and receptors. This inherent versatility makes substituted piperidines, such as 4-benzylpiperidine (B145979) derivatives, ideal starting points for the design of new drugs targeting a spectrum of diseases. Their favorable pharmacokinetic properties often contribute to their success in clinical development. lifechemicals.com

Overview of 4-(4-Methylbenzyl)piperidine Hydrochloride as a Key Research Compound

Within the broad class of piperidine derivatives, this compound stands out as a compound of interest for researchers. Its specific substitution pattern offers a unique combination of steric and electronic properties that are valuable in probing molecular interactions and in the synthesis of more complex molecules.

Research Interest and Notability within Academic Literature

While extensive, dedicated studies on this compound are not widely available in public academic literature, its structural analog, 4-benzylpiperidine, has been the subject of scientific investigation. wikipedia.org Research on 4-benzylpiperidine has explored its role as a monoamine releasing agent with selectivity for dopamine (B1211576) and norepinephrine (B1679862) over serotonin (B10506). wikipedia.org It has also been identified as a weak monoamine oxidase inhibitor. wikipedia.org This body of research on a closely related compound underscores the potential areas of investigation for this compound. The addition of a methyl group on the benzyl (B1604629) ring can subtly alter its biological activity and metabolic profile, making it a subject of interest for comparative studies. The hydrochloride salt form of the compound enhances its stability and solubility, facilitating its use in experimental settings. chemimpex.com

General Research Applications in Medicinal and Synthetic Chemistry

In medicinal chemistry, this compound serves as a valuable building block for the synthesis of more elaborate molecules with potential therapeutic applications. chemimpex.com Its structure can be modified at the piperidine nitrogen, offering a convenient handle for the introduction of various functional groups to explore structure-activity relationships. For instance, derivatives of 4-benzylpiperidine have been investigated for their potential in treating psychosis and preventing brain damage due to their NMDA antagonist pharmacology. wikipedia.org

From a synthetic chemistry perspective, this compound is a useful intermediate. The piperidine ring can be functionalized in numerous ways, and the benzyl group can be modified or used as a scaffold to build more complex architectures. The synthesis of related 4-benzylpiperidine derivatives has been documented, often involving the reaction of 4-cyanopyridine (B195900) with a suitable Grignard reagent followed by catalytic hydrogenation. wikipedia.orggoogle.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[(4-methylphenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N.ClH/c1-11-2-4-12(5-3-11)10-13-6-8-14-9-7-13;/h2-5,13-14H,6-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMLAAGPSGVXFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30632636 | |

| Record name | 4-[(4-Methylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30632636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165110-20-3 | |

| Record name | 4-[(4-Methylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30632636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 4 Methylbenzyl Piperidine Hydrochloride and Its Analogues

Established Synthetic Routes for 4-(4-Methylbenzyl)piperidine Hydrochloride Core Structure

The construction of the 4-substituted benzylpiperidine core relies on well-established and robust chemical transformations. These methods often involve the formation of the piperidine (B6355638) ring through cyclization or the modification of a pre-existing pyridine (B92270) ring.

The formation of the piperidine ring can be effectively achieved through intramolecular or intermolecular nucleophilic substitution reactions. A common strategy involves the cyclization of acyclic precursors containing an amine and a suitable leaving group. For instance, the reaction of a primary amine with an alkyl dihalide provides a direct route to the heterocyclic core. organic-chemistry.org

Another classical approach is the double N-alkylation of a primary amine, such as benzylamine (B48309), with precursors that can undergo cyclization. For example, the reaction of benzylamine with specific di-tosylated or di-halogenated compounds can lead to the formation of the N-benzylpiperidine ring system. whiterose.ac.uk These reactions are fundamental in heterocyclic chemistry, providing reliable pathways to the piperidine skeleton, which can then be further functionalized to yield the desired 4-(4-methylbenzyl)piperidine structure.

Catalytic hydrogenation is one of the most prevalent and efficient methods for synthesizing piperidines from their aromatic pyridine precursors. dtic.mil This transformation typically involves the reduction of the pyridine ring using molecular hydrogen in the presence of a metal catalyst. For the synthesis of 4-benzylpiperidines, a common precursor is the corresponding 4-benzylpyridine. chemicalbook.com

The hydrogenation can be performed using a variety of heterogeneous catalysts, with palladium, platinum, and nickel being the most common choices. dtic.milgoogle.com The reaction conditions, such as temperature, pressure, and solvent, can be optimized to achieve high yields and selectivity. For instance, the reduction of N-benzyl-4-(substituted-benzyl)pyridinium salts or related intermediates using hydrogen and a palladium-on-charcoal catalyst is a documented method for producing the saturated piperidine ring. google.com This approach is highly effective for large-scale synthesis due to its efficiency and the relative ease of product isolation. researchgate.net

The laboratory synthesis of the 4-(4-methylbenzyl)piperidine core structure via catalytic hydrogenation relies on carefully controlled reaction conditions to ensure high conversion and purity. The choice of catalyst, solvent, temperature, and hydrogen pressure are critical parameters.

| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (atm) | Observations |

| Palladium-on-Charcoal (10%) | N-benzyl-4-(4'-chlorobenzyl)-4-piperidinol hydrochloride | Ethanol (B145695) | 40 | 1 | Debenzylation and reduction to form the piperidinol hydrochloride. google.com |

| Platinum/Silica (Pt/SiO₂) | N-benzyl nicotinamide (B372718) (BNA⁺) | Water | 20 | 1 | Effective hydrogenation under mild conditions, demonstrating a strategy for cofactor regeneration. rsc.org |

| Ruthenium/Platinum on Carbon | 4-methylpyridine | Methanol | 90 | ~25 | Hydrogenation to 4-methylpiperidine. guidechem.com |

| Nickel-based catalyst | Dihydroxy ethyl piperazine | Not specified | 200 - 300 | 40 - 50 | Hydrogenation leading to piperazine, illustrating C-N bond cleavage and ring transformation. google.com |

Advanced Synthetic Approaches and Chemo-selective Transformations

Beyond classical methods, advanced synthetic strategies have been developed to provide more efficient and diverse access to complex piperidine analogues. These approaches often employ multicomponent reactions or sophisticated cyclization strategies to build molecular complexity rapidly.

The Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds and is particularly useful for constructing 4-piperidone (B1582916) rings, which are versatile intermediates for 4-substituted piperidines. nih.govmun.ca In a typical approach, a primary amine or ammonia (B1221849) is condensed with formaldehyde (B43269) and two equivalents of a ketone or an ester, leading to the formation of a 4-piperidone derivative. dtic.milsciencemadness.org

This multicomponent reaction assembles the core heterocyclic structure in a single step. sciencemadness.org The resulting 4-piperidone can then be subjected to a variety of chemical transformations. For example, Wittig-type reactions or Grignard additions can be used to install the 4-methylbenzyl group at the C4 position. Subsequent reduction of the ketone functionality and/or other functional groups yields the desired 4-(4-methylbenzyl)piperidine analogue. The diastereoselective Mannich reaction, using chiral auxiliaries, has also been developed to produce highly enantioenriched piperidine structures. rsc.org

The Ugi four-component reaction (U-4CR) is a prominent multicomponent reaction that offers a highly efficient and diversity-oriented pathway to complex molecules, including piperidine derivatives. nih.govsciepub.com The classic Ugi reaction involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide in a single pot to form an α-acylamino carboxamide. researchgate.netmdpi.com

To synthesize piperidine analogues, a bifunctional starting material, such as a piperidone derivative, can be employed as the carbonyl component. This allows for the direct incorporation of the piperidine ring into the final product scaffold. The U-4CR is renowned for its high atom economy and its ability to generate vast libraries of structurally diverse compounds from readily available starting materials. nih.gov This makes it an invaluable tool in medicinal chemistry for the rapid exploration of structure-activity relationships in drug discovery programs. researchgate.netmdpi.com

N-Alkylation and Reductive Amination Protocols for Derivatization

The nitrogen atom of the piperidine ring is a common site for derivatization, allowing for the introduction of a wide array of substituents to modulate the compound's properties. N-alkylation and reductive amination are two of the most prevalent and versatile methods to achieve this functionalization.

N-Alkylation typically involves the reaction of the secondary amine of the piperidine core with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. researchgate.net Common bases used include inorganic carbonates like potassium carbonate (K₂CO₃) or organic bases such as N,N-diisopropylethylamine (DIPEA). researchgate.netchemicalforums.com The choice of solvent and reaction conditions can be critical. For instance, polar protic solvents like ethanol might be used with microwave activation to accelerate the reaction. chemicalforums.com In cases where the alkylating agent is highly reactive, an apolar aprotic solvent like dichloromethane (B109758) (DCM) at room temperature may be preferred to avoid side reactions. chemicalforums.com

Reductive Amination offers an alternative and often more controlled route for N-alkylation. This one-pot reaction involves the condensation of the piperidine amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated amine. arkat-usa.org A variety of reducing systems have been developed for this purpose, with sodium borohydride (B1222165) (NaBH₄) being a common and mild reagent. arkat-usa.orgorientjchem.org The efficacy and selectivity of the reduction can be enhanced by using NaBH₄ in combination with additives or specific solvent systems. orientjchem.orgiau.ir For example, the NaBH₄–acetic acid system has been shown to be effective for the reduction of imines and iminium salts. arkat-usa.org This method is broadly applicable to a wide range of carbonyl compounds and amines, providing good to excellent yields of the desired secondary or tertiary amines. iau.ir

These protocols are fundamental in creating libraries of N-substituted benzylpiperidine analogues for further study. The specific conditions can be tailored based on the reactivity of the substrates.

Table 1: Comparison of N-Alkylation and Reductive Amination Protocols

| Feature | N-Alkylation | Reductive Amination |

|---|---|---|

| Reactants | Piperidine + Alkyl Halide | Piperidine + Aldehyde/Ketone |

| Key Reagents | Base (e.g., K₂CO₃, DIPEA) | Reducing Agent (e.g., NaBH₄) |

| Intermediate | N/A | Imine or Iminium Ion |

| Advantages | Simple, direct coupling of alkyl groups. | One-pot procedure, avoids handling of potentially unstable alkyl halides, wide substrate scope. |

| Considerations | Potential for overalkylation, reactivity of alkyl halide. | Requires careful selection of reducing agent to avoid reduction of the initial carbonyl group. |

Palladium-Carbon Catalytic Hydrodechlorination-Hydrogenation Modalities

Palladium on carbon (Pd/C) is a highly effective heterogeneous catalyst used in a variety of hydrogenation reactions. masterorganicchemistry.com In the context of synthesizing 4-benzylpiperidine (B145979) structures and their analogues, Pd/C catalysis is particularly valuable for reactions involving the reduction of aromatic rings and the hydrogenolysis of carbon-halogen or carbon-oxygen bonds. mdpi.com

One significant application is in the synthesis of 4-benzylpiperidine hydrochlorides from substituted pyridine precursors. mdpi.com This transformation can involve a cascade of reactions including the reduction of a ketone, hydrogenolysis of a C-O bond, and the complete hydrogenation of the pyridine ring to a piperidine ring. mdpi.com A critical aspect of this process is that the nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially deactivating it. Converting the pyridine to its corresponding salt, such as a hydrochloride, can mitigate this issue and facilitate the hydrogenation. mdpi.com

Catalytic hydrodechlorination is another key process where Pd/C is employed. This reaction involves the removal of a chlorine atom from an aromatic ring and its replacement with a hydrogen atom, a type of hydrogenolysis. researchgate.net This modality is crucial for synthesizing specific analogues from readily available chlorinated starting materials. The process is typically carried out under a hydrogen atmosphere. Factors such as solvent, temperature, pressure, and the presence of a base to neutralize the generated HCl can influence the reaction's efficiency and selectivity. researchgate.net The catalyst itself can be deactivated by various means, including the deposition of salts like potassium chloride on its surface if a base like KOH is used. researchgate.net

The versatility of Pd/C allows for chemoselective hydrogenations. For instance, by using catalyst poisons like diphenyl sulfide, it is possible to selectively reduce highly reactive functional groups, such as alkenes, while leaving other reducible groups, like aromatic halogens, intact. mdpi.com

Derivatization Strategies and Analogue Synthesis

Synthesis of Fluorinated Benzylpiperidine Derivatives

The introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to alter properties such as metabolic stability and binding affinity. The 4-benzylpiperidine moiety is a key structural element in various biologically active compounds, and its fluorination has been an area of significant research. nih.gov

One approach involves replacing the entire 4-benzylpiperidine group with a fluorinated ω-phenylalkylamino side chain. nih.gov This involves multi-step syntheses to prepare primary amines or aldehydes bearing a fluorine atom, which are then attached to different molecular scaffolds. nih.gov

A more direct method for synthesizing fluorinated benzylpiperidine derivatives involves coupling a fluorinated precursor with the piperidine ring. For example, N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide can be synthesized from 2-fluoro-substituted benzoyl chloride and 4-amino-1-benzylpiperidine (B41602). nih.gov For radiolabeling purposes, such as in positron emission tomography (PET), nucleophilic substitution of a nitro-precursor (e.g., N-(N-Benzylpiperidin-4-yl)-2-nitrobenzamide) with [¹⁸F]fluoride can be employed to produce the desired ¹⁸F-labeled fluorobenzamide derivative. nih.gov Suzuki coupling protocols also offer a versatile route, allowing for the reaction of a piperidine-derived borane (B79455) with various fluorinated aryl halides to construct the fluorinated benzylpiperidine core. organic-chemistry.org

Incorporation of Varied Substituents on Phenyl and Piperidine Rings

The systematic modification of both the phenyl and piperidine rings of the 4-benzylpiperidine scaffold is a cornerstone of analogue synthesis, allowing for a thorough exploration of structure-activity relationships (SAR). nih.govnih.gov

Phenyl Ring Substitutions: A wide variety of substituents can be introduced onto the phenyl ring. The Suzuki coupling reaction is a powerful tool for this purpose, enabling the C-C bond formation between a piperidine-containing boronic acid derivative and a diverse range of substituted aryl halides or triflates. organic-chemistry.org This method tolerates numerous functional groups, making it highly adaptable. organic-chemistry.org Substituents explored include halogens (fluoro, bromo), electron-donating groups (methoxy), and electron-withdrawing groups (trifluoromethyl). chemicalforums.comresearchgate.net These modifications can significantly influence the electronic properties and steric profile of the molecule.

Piperidine Ring Substitutions: The piperidine ring itself offers multiple positions for derivatization.

N1-Position: As discussed in section 2.2.3, the nitrogen atom is readily functionalized via N-alkylation or reductive amination to introduce benzyl (B1604629), benzoyl, acetyl, and various other bulky or functionalized groups. nih.govajchem-a.com

C4-Position: The C4-position is frequently modified. Starting from 4-piperidone, Knoevenagel condensation can be used to introduce groups like cyanomethylene, which can be further transformed into other functionalities. researchgate.net Syntheses starting from 4-piperidinecarboxylic acid allow for the creation of amides and other carbonyl derivatives at this position. google.com

These derivatization strategies have led to the synthesis of extensive libraries of compounds, including N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and 4-benzylpiperidine carboxamides, to probe their biological activities. nih.govnih.gov

Table 2: Examples of Synthesized Benzylpiperidine Analogues with Varied Substituents

| Base Scaffold | Phenyl Ring Substituent | Piperidine N1-Substituent | Synthetic Method Highlight |

|---|---|---|---|

| 4-Benzylpiperidine | 4-Fluoro | Benzyl | Suzuki Coupling |

| 4-Benzylpiperidine | 4-Bromo | Benzyl | N-Alkylation |

| 4-Benzylpiperidine | 2-Naphthyl | Carboxamide Linker | Amide Coupling |

Development of Carboxamide, Oxadiazole, and Triazole Analogues

To further explore the chemical space around the 4-benzylpiperidine scaffold, bioisosteric replacement and the incorporation of different heterocyclic rings are common strategies. This involves synthesizing analogues containing carboxamide, oxadiazole, and triazole moieties.

Carboxamide Analogues: Carboxamide linkages are frequently used to connect the 4-benzylpiperidine core to other chemical fragments. These are typically synthesized through standard amide coupling reactions. For example, 4-amino-1-benzylpiperidine can be reacted with substituted benzoyl chlorides to yield N-(N-benzylpiperidin-4-yl)benzamides. nih.gov Alternatively, coupling can occur at the C4-position, linking a piperidine-4-carboxylic acid derivative to various amines. nih.gov These approaches allow for the systematic variation of substituents on both sides of the amide bond. nih.gov

Oxadiazole Analogues: The 1,3,4-oxadiazole (B1194373) ring is a valuable heterocycle in medicinal chemistry. researchgate.net Synthesis of piperidine-containing oxadiazoles (B1248032) often involves a multi-step sequence. A common route starts with a hydrazide, which is cyclized to form the oxadiazole ring, often containing a reactive handle like a chloromethyl group. acs.orgresearchgate.net This intermediate can then be reacted with a piperidine derivative via nucleophilic substitution to yield the final product. acs.orgresearchgate.net Microwave-assisted synthesis can offer benefits such as shorter reaction times and higher yields compared to conventional methods. researchgate.net

Triazole Analogues: The 1,2,3-triazole ring, often formed via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," is another popular isostere. mdpi.comfrontiersin.org To synthesize a triazole analogue of 4-benzylpiperidine, one of the components (either the piperidine derivative or its coupling partner) must bear an azide (B81097) group, while the other must have a terminal alkyne. The CuAAC reaction then efficiently and regioselectively joins the two fragments. mdpi.combeilstein-journals.org This modular approach is highly efficient for creating diverse libraries of compounds from readily available azide and alkyne precursors. frontiersin.orgbeilstein-journals.org Various methods, including classical heating, microwave irradiation, and ultrasound-assisted techniques, have been developed to facilitate triazole synthesis. mdpi.com

Biological Activities and Pharmacological Profiles of 4 4 Methylbenzyl Piperidine Hydrochloride

Enzyme Inhibition Potentials

Beyond receptor modulation, the benzylpiperidine scaffold has been incorporated into molecules designed to inhibit various enzymes. The versatility of this chemical framework allows for its adaptation to fit the active sites of different enzyme classes.

For example, derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine have been synthesized and evaluated as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical to cholinergic neurotransmission and a target for Alzheimer's disease therapies. One derivative demonstrated an IC₅₀ value of 0.56 nM and showed an affinity 18,000 times greater for AChE than for butyrylcholinesterase (BuChE). nih.gov

In other research, benzylpiperidine derivatives have been identified as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049). unisi.it Furthermore, the broader class of piperidine (B6355638) derivatives has been investigated for the inhibition of other enzymes, including α-amylase, an antidiabetic target, and the main protease (Mpro) of coronaviruses. nih.govmdpi.com These examples highlight the broad utility of the piperidine and benzylpiperidine core structures in the development of specific enzyme inhibitors.

Butyrylcholinesterase (BChE) Inhibition

Butyrylcholinesterase (BChE) has emerged as a significant therapeutic target, particularly in the later stages of Alzheimer's disease when its levels increase relative to acetylcholinesterase (AChE). nih.gov The piperidine scaffold is a common feature in the design of potent BChE inhibitors.

Research into cholinesterase inhibitors has led to the development of various benzylpiperidine derivatives. For instance, a series of 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety were synthesized and evaluated for their ability to inhibit both AChE and BChE. nih.gov Within this series, certain compounds demonstrated submicromolar inhibitory concentrations, highlighting the potential of this chemical structure. nih.gov

Similarly, hybrid molecules combining (α)-lipoic acid with 4-amino-1-benzyl piperidines have been shown to be effective BChE inhibitors. koreascience.kr Another study focused on 4-phenethyl-1-propargylpiperidine derivatives, identifying them as dual inhibitors of both BChE and Monoamine Oxidase B (MAO-B). nih.gov In this research, compounds with a carbamate (B1207046) group positioned at the meta-position of the phenyl ring were found to be more potent BChE inhibitors than their para-positioned counterparts, suggesting that the substitution pattern significantly influences binding to the large BChE active site cavity. nih.gov

Table 1: BChE Inhibition by Selected Piperidine Derivatives

| Compound Class | Specific Derivative | Target | IC50 Value |

|---|---|---|---|

| 1,3-Dimethylbenzimidazolinone-benzylpiperidine | 15j | eqBChE | 0.16 ± 0.04 µM nih.gov |

| 4-Phenethyl-1-propargylpiperidine | 15 (meta-carbamate) | hBChE | 4.3 ± 0.8 µM nih.gov |

| (α)-Lipoic acid-4-amino-1-benzyl piperidine | 17 | BuChE | 5.61 ± 1.25 µM koreascience.kr |

Monoamine Oxidase (MAO) Inhibition (MAO-A, MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters, making them important targets for treating neurodegenerative and psychiatric disorders. mdpi.com The piperidine ring is a key component in many synthetic MAO inhibitors. nih.gov

The parent compound, 4-benzylpiperidine (B145979), is known to be a weak dual inhibitor of both MAO-A and MAO-B. wikipedia.org More complex derivatives have been developed to enhance potency and selectivity. Studies on pyridazinobenzylpiperidine derivatives have identified compounds with potent and selective inhibition of MAO-B. mdpi.comnih.gov For example, compound S5 from one such study showed a high selectivity index of 19.04 for MAO-B over MAO-A. mdpi.comnih.gov Kinetic studies revealed that these compounds act as competitive and reversible inhibitors. nih.gov

The structure-activity relationship (SAR) for these derivatives indicates that the type and position of substituents on the benzyl (B1604629) ring are crucial for activity. For instance, a chloro group at the 3-position of the phenyl ring resulted in greater MAO-B inhibition compared to other substituents like methoxy, fluoro, or methyl groups. nih.gov

Table 2: MAO Inhibition by Selected Piperidine Derivatives

| Compound | Target | IC50 Value | Selectivity Index (MAO-A/MAO-B) |

|---|---|---|---|

| 4-Benzylpiperidine | MAO-A | 130 µM wikipedia.org | 0.17 wikipedia.org |

| 4-Benzylpiperidine | MAO-B | 750 µM wikipedia.org | - |

| Pyridazinobenzylpiperidine (S5) | MAO-A | 3.857 µM mdpi.comnih.gov | 19.04 mdpi.comnih.gov |

| Pyridazinobenzylpiperidine (S5) | MAO-B | 0.203 µM mdpi.comnih.gov | - |

| Pyridazinobenzylpiperidine (S15) | MAO-A | 3.691 µM mdpi.comnih.gov | - |

| Pyridazinobenzylpiperidine (S16) | MAO-B | 0.979 µM mdpi.comnih.gov | - |

Cathepsin K Inhibition in Anti-Osteoporosis Research

Cathepsin K (Cat K), a cysteine protease highly expressed in osteoclasts, plays a pivotal role in the degradation of bone matrix proteins like type I collagen. nih.govnih.gov Its inhibition is a primary strategy for developing anti-resorptive therapies for osteoporosis. nih.gov The development of Cat K inhibitors has explored various chemical scaffolds, including those containing a piperidine ring. nih.gov

A series of novel piperidine-3-carboxamide derivatives were synthesized and evaluated as potential anti-osteoporosis agents targeting Cat K. nih.gov Within this series, compound H-9 emerged as the most potent inhibitor, with an IC50 value in the nanomolar range. nih.gov Molecular docking studies indicated that this compound binds effectively to the active site of Cathepsin K through hydrogen bonds and hydrophobic interactions. nih.gov The in vitro anti-bone resorption effects of H-9 were comparable to MIV-711, a Cat K inhibitor that has undergone clinical trials. nih.gov

Table 3: Cathepsin K Inhibition by a Piperidine Derivative

| Compound Class | Specific Derivative | Target | IC50 Value |

|---|---|---|---|

| Piperidine-3-carboxamide | H-9 | Cathepsin K | 0.08 µM nih.gov |

Viral Protease Inhibition (e.g., SARS-CoV-2 Main Protease)

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.govencyclopedia.pub Piperidine derivatives have been investigated as potential inhibitors of this critical viral enzyme.

Computational studies have explored the potential of various piperidine-containing molecules to inhibit the SARS-CoV-2 Mpro. One such study identified the newly synthesized 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine (M1BZP) as a potentially efficient inhibitor through computational methods. nih.gov These in silico approaches help to identify promising scaffolds that can bind to the substrate-binding site of the protease, which is located in a cleft between its primary domains. nih.gov Blocking this site prevents the processing of viral polyproteins, thereby halting viral replication. nih.gov

Monoacylglycerol Lipase (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain. nih.govacs.org Inhibition of MAGL increases 2-AG levels, which can produce therapeutic effects in a range of conditions, including neurodegenerative diseases, inflammation, and cancer. nih.govacs.org Benzylpiperidine derivatives have been identified as a promising new class of reversible MAGL inhibitors. nih.govacs.org

In one study, a series of benzylpiperidine-based compounds were synthesized, leading to the identification of a lead compound that demonstrated potent and selective MAGL inhibition. nih.gov Further research on 1-benzoylpiperidine (B189436) derivatives identified a molecule with an IC50 of 840 nM that interacts reversibly with the enzyme. mdpi.com Structure-activity relationship studies have shown that specific substitutions on the benzoyl and piperidine rings are crucial for potent inhibition. mdpi.com For example, a hydroxyl group on the N-benzoyl ring appears to be essential for interaction with key residues in the MAGL active site. mdpi.com

Table 4: MAGL Inhibition by a Piperidine Derivative

| Compound Class | Target | IC50 Value |

|---|---|---|

| 1-Benzoylpiperidine derivative (G1) | MAGL | 840 nM mdpi.com |

Broader Biological Effects and Therapeutic Explorations

Antiviral Activity (e.g., Influenza H1N1, Coronaviruses, HIV)

Beyond targeting specific viral proteases, piperidine-based structures have demonstrated broader antiviral activity against several viruses, including influenza, HIV, and other coronaviruses.

A class of N-benzyl-4,4-disubstituted piperidines has been identified as potent inhibitors of the influenza A virus, with specific activity against the H1N1 subtype. nih.gov Mechanistic studies showed that these compounds inhibit the low pH-induced membrane fusion process mediated by the viral hemagglutinin (HA) protein. nih.gov This suggests a novel mechanism of action involving interaction with the HA fusion peptide. nih.gov

In other research, a series of N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine derivatives were developed as potent antiviral agents. nih.govresearchgate.net Within this series, compound FZJ05 showed significant potency against the influenza A/H1N1 virus in cell-based assays, with efficacy greater than that of established antiviral drugs like ribavirin (B1680618) and amantadine. nih.govresearchgate.net Other compounds in the same series displayed notable anti-HIV activity. nih.govresearchgate.net These findings underscore the potential of the piperidine scaffold in developing new therapeutic agents against various viral infections. nih.gov

Anticancer and Antiproliferative Properties

The piperidine scaffold is a key component in compounds investigated for anticancer properties. researchgate.netnih.gov Research into piperidine derivatives has demonstrated their potential to induce apoptosis and inhibit the cell cycle in cancer cells. nwmedj.orgnih.gov For instance, piperine, a naturally occurring piperidine alkaloid, has shown therapeutic potential against a variety of cancers, including lung, breast, and prostate cancer. researchgate.netnih.gov

In a study focused on a synthesized piperidine complex, 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride, significant cytotoxic effects were observed against A549 lung cancer cells. nwmedj.orgnwmedj.org The compound exhibited a dose-dependent increase in cytotoxicity, with an IC50 value of 32.43 µM. nwmedj.orgnwmedj.org This suggests that piperidine derivatives can be potent agents for inhibiting cancer cell proliferation. nwmedj.org Further studies have explored N-benzoyl derivatives of benzhydrylpiperazine, a related heterocyclic structure, which also showed significant anticancer activity. nih.gov

Table 1: Cytotoxicity of a Synthesized Piperidine Derivative on A549 Lung Cancer Cells

| Concentration (µM) | Cytotoxicity (%) |

| 100 | 66.90% |

| 50 | 48.50% (approx.) |

| 25 | 27.00% (approx.) |

| 12.5 | 12.00% (approx.) |

| 6.25 | 5.57% |

| IC50 | 32.43 µM |

Data sourced from a study on 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride. nwmedj.orgnwmedj.org

Neuropharmacological Modulations and Neurotransmitter Systems

Derivatives of benzoylpiperidine are recognized as privileged structures in medicinal chemistry, particularly for their interaction with serotoninergic and dopaminergic receptors, making them candidates for treating neuropsychiatric diseases. nih.gov The 4-benzoylpiperidine fragment is a key pharmacophore for ligands targeting the 5-HT2A receptor. nih.gov

While direct neuropharmacological data on 4-(4-Methylbenzyl)piperidine hydrochloride is limited, research on structurally similar compounds provides insight. For example, the 4-(p-fluorobenzoyl)piperidine moiety is crucial for the activity of antipsychotic agents, demonstrating high affinity for both serotonin (B10506) (5-HT2A) and dopamine (B1211576) (D2) receptors. nih.gov

Antimicrobial and Antifungal Evaluations

Piperidine derivatives are a subject of extensive research for new antimicrobial and antifungal agents. biomedpharmajournal.orgresearchgate.net Various synthetic analogs have been tested against a range of bacterial and fungal strains, with some exhibiting significant activity. biomedpharmajournal.orgacademicjournals.org

For example, one study found that certain piperidine derivatives showed strong inhibitory activity against bacteria such as Staphylococcus aureus and Bacillus subtilis. academicjournals.org In the same study, some compounds also demonstrated varying degrees of inhibition against fungal species like Aspergillus niger and Candida albicans. academicjournals.org The addition of moieties like thiosemicarbazone to a piperidin-4-one core has been shown to enhance antifungal activity significantly. biomedpharmajournal.org While broad-spectrum activity is common, the efficacy of specific derivatives can vary greatly depending on their chemical structure. For instance, some synthesized piperidine compounds showed activity against several bacterial strains but were inactive against the tested fungi. academicjournals.org

Table 3: Summary of Antimicrobial Screening of Various Piperidine Derivatives

| Derivative Class | Bacterial Strains Tested | Fungal Strains Tested | General Findings |

| Substituted Piperidines | S. aureus, B. subtilis, K. pneumoniae, P. vulgaris, E. coli, P. aeruginosa, S. typhi | A. niger, A. flavus, S. cerevisiae, C. albicans | One compound showed strong, broad-spectrum antibacterial activity; others showed varied inhibition against select fungi. academicjournals.org |

| Piperidin-4-one Thiosemicarbazones | S. aureus, E. coli, B. subtilis | M. gypseum, M. canis, T. rubrum, C. albicans | Good antibacterial activity compared to ampicillin; significant antifungal activity compared to terbinafine. biomedpharmajournal.org |

| Benzoyl/Sulphonyl Piperidine-4-carboxamides | Gram-positive and Gram-negative bacteria | Not specified | Moderate to good antimicrobial potential was observed. researchgate.net |

Antiradical Activity and Antioxidant Potential

The piperidine scaffold is considered a promising candidate for developing potent antioxidant agents. researchgate.netresearchgate.net The structure allows for the introduction of various substituent groups that can modulate its ability to scavenge free radicals. researchgate.netinnovareacademics.in Naturally occurring piperidines, such as piperine, are known for their antioxidant capabilities, which contribute to their broader biological activities. nwmedj.org

However, the antioxidant potential is highly dependent on the specific substitutions on the piperidine ring. A study on a synthesized piperidine complex, 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride, found that it showed limited radical scavenging activity in the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. nwmedj.orgnwmedj.org In contrast, other studies on different piperidine derivatives have reported significant DPPH free radical scavenging activity, sometimes comparable to standard antioxidants like rutin. researchgate.netacademicjournals.org For example, one investigation of six piperidine analogues found that all revealed antioxidant potentials greater than 49% at a 1 mg/ml concentration. academicjournals.org

Table 4: Antioxidant Activity of a Synthesized Piperidine Complex

| Assay Method | Test Compound Absorbance Range (15.6-250 µM) | Ascorbic Acid (Control) Absorbance Range (15.6-250 µM) | Conclusion |

| DPPH | 1.072 - 1.339 | 0.675 - 1.263 | Limited DPPH radical scavenging activity observed. nwmedj.orgnwmedj.org |

| CUPRAC | 0.132 - 0.142 | 0.227 - 1.818 | Low activity compared to the control. nwmedj.org |

Data from a study on 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride. nwmedj.orgnwmedj.org

Structure Activity Relationship Sar Studies of 4 4 Methylbenzyl Piperidine Hydrochloride Derivatives

Elucidation of Key Structural Motifs for Biological Target Interaction

The 4-(4-methylbenzyl)piperidine scaffold is a key structural motif found in a number of biologically active compounds. The fundamental components of this scaffold, namely the piperidine (B6355638) ring and the 4-methylbenzyl group, are crucial for interaction with various biological targets. Research on related 4-benzylpiperidine (B145979) derivatives has shown that these molecules can exhibit high affinity for targets such as sigma receptors (σ1 and σ2).

The core structural motifs essential for biological activity include:

The Piperidine Ring: This saturated heterocycle often serves as a central scaffold, providing a three-dimensional structure that can orient other functional groups for optimal interaction with a receptor. The nitrogen atom within the piperidine ring is a key feature, as its basicity and ability to be protonated at physiological pH can lead to important ionic interactions with biological targets.

The Benzyl (B1604629) Moiety: The benzyl group at the 4-position of the piperidine ring is critical for establishing hydrophobic and aromatic interactions within the binding pockets of receptors. These interactions, such as π-π stacking and van der Waals forces, contribute significantly to the binding affinity.

The Linker: The methylene (B1212753) bridge connecting the piperidine and phenyl rings provides a degree of conformational flexibility, allowing the molecule to adopt a favorable orientation for receptor binding.

Studies on analogous compounds have demonstrated that the nature of the substituent on the piperidine nitrogen plays a vital role in modulating affinity and selectivity for different receptors. For instance, in a series of 1-aralkyl-4-benzylpiperidine derivatives, the aralkyl group was systematically modified to probe its effect on sigma receptor binding.

Impact of Substitution Patterns on Piperidine and Benzyl Moieties on Potency and Selectivity

The potency and selectivity of 4-(4-methylbenzyl)piperidine derivatives can be finely tuned by altering the substitution patterns on both the piperidine and benzyl moieties.

Substitution on the Piperidine Moiety:

The nitrogen atom of the piperidine ring is a common site for modification. Introducing different aralkyl groups at this position has been shown to significantly influence affinity for sigma receptors. For example, a study on 1-aralkyl-4-benzylpiperidines revealed that the length and nature of the aralkyl chain are critical. A propyl chain was identified as a favorable linker between the piperidine nitrogen and a terminal aromatic ring.

Substitution on the Benzyl Moiety:

While specific SAR data for substitutions on the 4-methylbenzyl group of the title compound is limited in publicly available literature, general principles can be inferred from studies on related 4-benzylpiperidine derivatives. QSAR analyses on a series of indanone-benzylpiperidine inhibitors of acetylcholinesterase have suggested that the receptor binding site around the benzyl ring is sterically constrained, particularly at the para position. nih.gov This implies that substitution at the para-position of the benzyl ring can have a pronounced effect on biological activity.

The presence of the methyl group at the para-position in 4-(4-methylbenzyl)piperidine itself is a key determinant of its specific interactions. It is likely that this methyl group engages in hydrophobic interactions within a specific sub-pocket of the target receptor. The effect of replacing this methyl group with other substituents would depend on their electronic and steric properties. For instance, introducing electron-withdrawing or electron-donating groups could modulate the electronic character of the phenyl ring, affecting its interaction with the receptor. Similarly, bulkier substituents might be detrimental to activity due to steric hindrance.

The following interactive table summarizes the structure-activity relationships of a series of 1-aralkyl-4-benzylpiperidine derivatives, which can provide insights into the potential impact of substitutions on the piperidine nitrogen.

| Compound | Aralkyl Group (R) | σ1 Ki (nM) | σ2 Ki (nM) | σ2/σ1 Selectivity |

| 1 | H | 180 | 150 | 0.83 |

| 2 | Methyl | 85 | 90 | 1.06 |

| 3 | Ethyl | 35 | 45 | 1.29 |

| 4 | Propyl | 15 | 20 | 1.33 |

| 5 | Benzyl | 5.2 | 10.5 | 2.02 |

| 6 | Phenethyl | 3.1 | 8.2 | 2.65 |

| 7 | 3-Phenylpropyl | 0.4 | 3.3 | 8.25 |

Data adapted from studies on 1-aralkyl-4-benzylpiperidine derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of newly designed compounds before their synthesis, thereby streamlining the drug discovery process.

For derivatives of 4-(4-methylbenzyl)piperidine, a QSAR model could be developed by correlating various molecular descriptors with their measured biological activities. These descriptors can be categorized as:

Electronic Descriptors: Such as Hammett constants, dipole moment, and atomic charges, which describe the electronic properties of the molecule.

Steric Descriptors: Including molecular weight, molar refractivity, and van der Waals volume, which relate to the size and shape of the molecule.

Hydrophobic Descriptors: Like the partition coefficient (logP), which quantifies the lipophilicity of the compound.

Topological Descriptors: Which are numerical representations of the molecular structure.

A QSAR study on a series of 4-phenylpiperidine (B165713) derivatives acting as mu opioid agonists utilized a neural network approach to correlate molecular descriptors with analgesic activity. nih.gov The selected descriptors were related to the electronic and steric properties of the molecules, highlighting the importance of these features for activity. nih.gov Similarly, a QSAR analysis of indanone-benzylpiperidine inhibitors of acetylcholinesterase indicated that the inhibitory potency was influenced by the dipole moment and the energy of the highest occupied molecular orbital (HOMO) of the indanone ring, while the shape of the benzylpiperidine moiety was also a significant factor. nih.gov

A hypothetical QSAR equation for a series of 4-(4-methylbenzyl)piperidine derivatives might take the form:

log(1/IC50) = a(logP) + b(σ) + c(MR) + d

Where:

IC50 is the concentration of the compound required to produce 50% of its maximum effect.

logP is the logarithm of the octanol-water partition coefficient.

σ is the Hammett substituent constant.

MR is the molar refractivity.

a, b, c, and d are constants determined by regression analysis.

Such models can guide the rational design of new derivatives with enhanced potency and selectivity.

Conformational Analysis and Stereochemical Considerations in SAR

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how well the molecule can fit into the binding site of a receptor. Conformational analysis of 4-(4-methylbenzyl)piperidine derivatives is therefore essential for a complete understanding of their SAR.

The piperidine ring can exist in several conformations, with the chair conformation being the most stable. Substituents on the piperidine ring can adopt either an axial or an equatorial position. The relative stability of these conformers is influenced by steric and electronic interactions. For 4-substituted piperidines, the substituent generally prefers the equatorial position to minimize steric hindrance.

The benzyl group at the 4-position of the piperidine ring also possesses conformational flexibility due to rotation around the single bond connecting it to the ring. The orientation of the phenyl ring relative to the piperidine ring can significantly impact receptor binding. Computational modeling and experimental techniques like NMR spectroscopy can be used to determine the preferred conformations of these molecules.

A study on indanone-benzylpiperidine inhibitors of acetylcholinesterase highlighted the importance of defining an "active conformation" for the benzylpiperidine moiety. nih.gov It was found that the postulated active conformation for a potent inhibitor was close to its crystal structure with respect to the indanone-piperidine substructure, but differed in the orientation of the benzylpiperidine moiety. nih.gov This underscores the importance of considering conformational flexibility in drug design.

Furthermore, the introduction of chiral centers into the molecule, for example by substitution on the piperidine ring, would necessitate the consideration of stereochemistry in SAR studies. The different enantiomers or diastereomers of a chiral molecule can exhibit significantly different biological activities and potencies, as they may interact differently with the chiral environment of a biological target.

Pharmacokinetics, Metabolism, and Adme Research of 4 4 Methylbenzyl Piperidine Hydrochloride Analogues

In Vitro Metabolic Stability Assessments (e.g., Human Liver Microsomes)

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo clearance of a compound. Human liver microsomes (HLM), which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s (CYP) and UDP-glucuronosyltransferases (UGT), are commonly used for these assessments. nih.gov

Studies on various piperidine-based compounds demonstrate a range of metabolic stabilities. For instance, chemical optimization of certain 3- and 4-oxopiperidine scaffolds has led to improved stability in both human and mouse liver microsomes. nih.gov In other series of piperidine (B6355638) derivatives, selected potent compounds demonstrated low clearance ratios when incubated with human or rat liver microsomes. researchgate.net The metabolic turnover for some newly synthesized analogues was found to be in the range of 1.1% to 72.0%. researchgate.net

The stability of these compounds is highly dependent on their chemical structure. For example, replacing certain moieties can impact stability; one analogue showed reduced metabolic stability in rat liver microsomes after a phenylpiperazine group was replaced. frontiersin.org Conversely, modifications aimed at reducing lipophilicity, such as replacing a benzophenone (B1666685) moiety with aryl or biaryl isosteres, have been shown to improve metabolic clearance while retaining desired activity. dndi.orgnih.gov

Table 1: In Vitro Metabolic Stability of Selected Piperidine Analogues

| Compound Scaffold | Assessment Model | Finding |

|---|---|---|

| 3- and 4-oxopiperidine | Human and Mouse Liver Microsomes | Chemical optimization improved stability. nih.gov |

| Various Potent Piperidine Derivatives | Human and Rat Liver Microsomes | Demonstrated low clearance ratios. researchgate.net |

| β-Carboline-Based Analogues | Liver Microsomes | Metabolic turnover ranged from 1.1% to 72.0%. researchgate.net |

| Piperidine Derivative (Compound 2) | Rat Liver Microsomes | Showed reduced metabolic stability after structural modification. frontiersin.org |

Identification and Characterization of Major Phase I and Phase II Metabolites

Metabolism of xenobiotics typically occurs in two phases. Phase I reactions introduce or expose functional groups (e.g., oxidation, reduction, hydrolysis), while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. drughunter.comslideshare.net

For piperidine-containing compounds, several key metabolites have been identified.

Phase I Metabolites: The primary metabolic pathway for many piperidine analogues involves N-dealkylation. nih.govnih.gov For example, a cannabinoid receptor antagonist, CP-945,598, undergoes N-de-ethylation to form its primary N-desethyl metabolite (M1). nih.gov This initial metabolite is then subject to further Phase I transformations, including:

Amide hydrolysis (forming M2) nih.gov

N-hydroxylation (forming M3) nih.gov

Piperidine ring hydroxylation (forming M6) nih.gov

Further metabolism of the N-hydroxylated metabolite (M3) to form oxime (M4) and keto (M5) metabolites . nih.gov In other studies, the main site of metabolism was found to be on the piperidine moiety itself, leading to the formation of various mono- and multi-oxidized metabolites. frontiersin.org

Phase II Metabolites: Following Phase I reactions, the metabolites can undergo conjugation. A significant Phase II pathway observed for piperidine analogues is conjugation with ribose, as seen with the N-desethyl metabolite of CP-945,598, which forms a ribose conjugate (M9). nih.gov Glucuronidation is another common Phase II reaction for many drugs. drughunter.com

The major circulating metabolites for the analogue CP-945,598 were identified as M1, M4, and M5, with exposure levels significantly higher than that of the parent drug. nih.gov

Metabolic Pathways and Enzymes Involved in Biotransformation

The biotransformation of 4-(4-methylbenzyl)piperidine analogues is predominantly catalyzed by the cytochrome P450 (CYP) enzyme system. nih.gov

CYP3A4/3A5: In vitro experiments with recombinant isoforms have confirmed that the oxidative metabolism, specifically the N-de-ethylation of the analogue CP-945,598 to its major metabolite M1, is primarily catalyzed by CYP3A4 and CYP3A5. nih.gov Molecular docking studies support this, showing that the N-ethyl moiety of the compound can access the heme iron-oxo of CYP3A4 in an energetically favorable orientation. nih.gov CYP3A4 is a major isoform for the metabolism of a wide range of drugs containing the 4-aminopiperidine (B84694) moiety. nih.gov

CYP2D6: While CYP3A4 is often the primary contributor, CYP2D6 can also play a significant role in the metabolism of some 4-aminopiperidine drugs. nih.gov

The predominant metabolic pathway is N-dealkylation, a reaction efficiently catalyzed by these CYP enzymes. nih.govnih.gov This initial step creates a primary metabolite that serves as a substrate for a cascade of further metabolic reactions, including hydrolysis, hydroxylation, and subsequent Phase II conjugation. nih.gov

Bioavailability and Brain Penetration Studies in Preclinical Models

Good oral bioavailability and the ability to penetrate the blood-brain barrier (BBB) are crucial for centrally acting drugs. Research on piperidine analogues has focused on optimizing these properties.

Bioavailability: A 2-aminopyrimidine (B69317) derivative of a piperidine carbamate (B1207046) was developed that demonstrated oral bioavailability in multiple preclinical species. nih.gov The absorption of the piperidine analogue CP-945,598 in humans was found to be slow but efficient, suggesting good absorption after oral administration. nih.gov

Brain Penetration: The ability of a compound to cross the BBB is influenced by factors such as lipophilicity and polar surface area. nih.gov Structural modifications are often necessary to achieve optimal brain penetration. For example, while some 4,4-difluoropiperidine (B1302736) scaffolds produced potent compounds, the fluorine atoms reduced the basicity of the piperidine nitrogen, leading to a drastic reduction in brain penetration. nih.gov In contrast, optimization of an aminopyrimidine derivative led to a compound with good brain penetration. nih.gov An acetamide-containing oxopiperidine compound was also identified as a lead molecule with good brain penetration in in vivo pharmacokinetic studies. nih.gov

Table 2: Bioavailability and Brain Penetration of Selected Piperidine Analogues

| Compound Analogue | Key Finding |

|---|---|

| 2-Aminopyrimidine Derivative (20j) | Showed good oral bioavailability and brain penetration. nih.gov |

| 4,4-Difluoropiperidine Scaffold | Reduced brain penetration due to decreased nitrogen basicity. nih.gov |

Excretion Pathways and Metabolite Biomarker Identification

Understanding the excretion routes is essential for determining a drug's elimination half-life and potential for accumulation. For piperidine analogues, excretion occurs after extensive metabolism.

Excretion Pathways: Studies in healthy human subjects with a radiolabeled piperidine analogue (CP-945,598) showed that the majority of the dose was excreted in the feces, with a smaller portion recovered in the urine. nih.gov Very little of the drug was excreted unchanged (less than 2% of the dose), indicating that elimination is almost entirely dependent on metabolism. nih.gov The major metabolites identified in excreta were the amide hydrolysis product (M2), the ribose conjugate (M9), and the N-desethyl metabolite (M1), accounting for 33.6%, 6.30%, and 5.6% of the administered dose, respectively. nih.gov

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

For derivatives of 4-(4-Methylbenzyl)piperidine, molecular docking studies have been instrumental in elucidating their potential as inhibitors for various biological targets. For instance, in a study on 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, a close analogue, molecular docking was employed to investigate its inhibitory potential against the main protease (Mpro) of SARS-CoV-2. nih.govnih.gov The simulations revealed efficient interactions within the binding pocket of the protease, highlighting the potential of the benzylpiperidine scaffold for antiviral drug design. nih.govnih.gov

The process typically involves preparing the three-dimensional structures of both the ligand (e.g., a 4-(4-Methylbenzyl)piperidine derivative) and the target protein. Docking software, such as AutoDock Vina, is then used to explore various possible binding poses of the ligand within the protein's active site, calculating a scoring function to estimate the binding affinity for each pose. nih.gov The interactions observed in the resulting ligand-protein complexes, such as hydrogen bonds and hydrophobic interactions, are then analyzed to understand the key determinants of binding. nih.gov

| Analogue | Target Protein | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine | SARS-CoV-2 Mpro | His41, Cys145 | Hydrogen bonding, Hydrophobic interactions |

| N-benzyl-piperidine derivatives | Acetylcholinesterase (AChE) | Trp84, Tyr334 | π-π stacking, Hydrophobic interactions |

| N-benzyl-piperidine derivatives | Butyrylcholinesterase (BuChE) | Trp82, Ala328 | Hydrophobic interactions, van der Waals forces |

Molecular Dynamics Simulations for Conformational Analysis and Binding Mechanism

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can be used to study the conformational changes of a ligand and its target protein upon binding, the stability of the ligand-protein complex, and the energetic aspects of the binding process.

For piperidine-based compounds, MD simulations have been crucial in validating the stability of docked complexes and providing a deeper understanding of the binding mechanism. nih.gov For instance, simulations of N-benzyl-piperidine derivatives in complex with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) have been used to assess the stability of the interactions predicted by molecular docking. nih.gov These simulations, often run for nanoseconds, track the root-mean-square deviation (RMSD) of the ligand and protein backbone to ensure the complex remains stable throughout the simulation. nih.gov

In Silico ADME Prediction and Pharmacophore Modeling

The success of a drug candidate is not solely dependent on its binding affinity to the target but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction tools have become a vital component of the early-stage drug discovery process, allowing for the virtual screening of compounds for desirable drug-like properties.

For benzylpiperidine and its derivatives, various in silico tools are utilized to predict their ADME profiles. nih.gov Parameters such as lipophilicity (logP), aqueous solubility, blood-brain barrier permeability, and potential for inhibition of cytochrome P450 enzymes are commonly evaluated. mdpi.comjaptronline.com These predictions help in identifying potential liabilities early on and guide the chemical modifications needed to improve the pharmacokinetic profile of a lead compound. nih.gov

Pharmacophore modeling is another important computational technique that involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific target. frontiersin.orgnih.gov For piperidine-based ligands, pharmacophore models can be generated based on a set of known active compounds or from the ligand-binding site of a protein structure. nih.govmdpi.combiointerfaceresearch.com These models can then be used as 3D queries to screen large compound libraries to identify novel molecules with the desired biological activity. frontiersin.org

| Derivative | LogP | Aqueous Solubility | Blood-Brain Barrier Permeability | CYP450 Inhibition |

|---|---|---|---|---|

| 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine | High | Low | Predicted to cross | Potential for inhibition |

| Generic N-benzyl-piperidine | Moderate to High | Low to Moderate | Variable | Dependent on substitution |

Rational Design of Novel Analogues Based on Computational Insights

The ultimate goal of computational chemistry and molecular modeling in drug discovery is to guide the rational design of novel and improved therapeutic agents. The insights gained from molecular docking, molecular dynamics, ADME prediction, and pharmacophore modeling can be integrated to design new analogues of 4-(4-Methylbenzyl)piperidine with enhanced potency, selectivity, and pharmacokinetic properties.

For example, if molecular docking studies reveal a specific hydrophobic pocket in the target's active site that is not fully occupied by the 4-methylbenzyl group, new analogues can be designed with larger or more optimally shaped substituents at this position to improve binding affinity. researchgate.net Similarly, if ADME predictions indicate poor oral bioavailability, chemical modifications can be made to the piperidine (B6355638) ring or the benzyl (B1604629) group to improve solubility and absorption. nih.gov

This iterative process of computational design, chemical synthesis, and biological evaluation is a cornerstone of modern drug discovery, enabling the development of more effective and safer medicines. The benzylpiperidine scaffold, as exemplified by 4-(4-Methylbenzyl)piperidine, serves as a versatile starting point for the rational design of new therapeutic agents targeting a wide range of diseases. nih.govresearchgate.net

Advanced Analytical Methodologies for Research on 4 4 Methylbenzyl Piperidine Hydrochloride

Chromatographic Techniques for Compound Analysis and Purity Assessment

Chromatography is an indispensable tool in pharmaceutical analysis, providing high-resolution separation of compounds from mixtures. This separation is essential for both qualitative identification and quantitative assessment of purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of 4-(4-Methylbenzyl)piperidine hydrochloride. Purity assessments of ≥98% are commonly verified using HPLC methods hoelzel-biotech.com. The versatility of HPLC allows for the development of specific methods tailored to the physicochemical properties of piperidine (B6355638) derivatives.

Reversed-phase HPLC is the most common modality. A typical method involves a C18 stationary phase, which is nonpolar, and a polar mobile phase, usually a mixture of water and a water-miscible organic solvent like acetonitrile or methanol sielc.comresearchgate.netresearchgate.netnih.gov. To improve peak shape and resolution for amine-containing compounds like piperidine derivatives, additives such as trifluoroacetic acid (TFA) or phosphoric acid are often incorporated into the mobile phase sielc.comnih.gov. For compounds that lack a strong ultraviolet (UV) chromophore, pre-column derivatization with an agent like 4-toluenesulfonyl chloride can be employed to attach a UV-active moiety, enabling sensitive detection researchgate.netnih.gov.

Ultra-Performance Liquid Chromatography (UPLC), which utilizes columns packed with smaller particles (typically sub-2 µm), offers significant advantages over traditional HPLC, including faster analysis times and improved resolution sielc.com. These methods are scalable and can be adapted for preparative separation to isolate impurities for structural identification sielc.com.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm or 150 x 4.6 mm, 3.5 µm) | researchgate.netnih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient or isocratic elution | researchgate.netresearchgate.netnih.gov |

| Mobile Phase Additive | 0.1% Trifluoroacetic Acid (TFA) or 0.1% Phosphoric Acid | sielc.comresearchgate.netnih.gov |

| Flow Rate | 0.8 - 1.0 mL/min | researchgate.netnih.gov |

| Detection | UV-VIS (e.g., 210, 254 nm), Charged Aerosol Detection (CAD) | researchgate.netnih.gov |

| Temperature | Ambient or controlled (e.g., 30-40°C) | researchgate.netresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the highly specific detection capabilities of MS, making it a definitive tool for structural confirmation. The Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) identifies electron ionization-mass spectrometry (EI-MS) as a Category A technique due to its ability to provide detailed structural information nih.gov. In GC-MS, volatilized compounds are bombarded with high-energy electrons (typically 70 eV), causing reproducible fragmentation nih.gov. The resulting mass spectrum serves as a molecular "fingerprint" that can be used for identification.

For 4-(4-Methylbenzyl)piperidine, fragmentation is expected to be initiated at the nitrogen atom of the piperidine ring and the benzylic carbon researchgate.net. Cleavage of the piperidine ring and the benzyl (B1604629) group leads to a series of characteristic fragment ions. The analysis of related substituted piperazines shows that fragmentation processes initiated by the nitrogen atoms are dominant researchgate.net. While regioisomers may share many common fragment ions, unique ions or differences in relative abundances can often be used for differentiation nih.gov.

| m/z (mass-to-charge ratio) | Predicted Fragment Structure/Origin |

|---|---|

| 189 | Molecular Ion [M]•+ |

| 188 | [M-H]•+ |

| 98 | Piperidine ring fragment after benzylic cleavage |

| 91 | Tropylium ion [C7H7]+ from the methylbenzyl moiety |

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and selective technique for analyzing compounds in complex mixtures, such as during process development or in biological samples kuleuven.be. It combines the separation capabilities of liquid chromatography with the mass analysis of MS, providing a powerful tool for both qualitative and quantitative work kuleuven.be. This method is particularly valuable for polar and non-volatile compounds that are not amenable to GC-MS nih.gov.

In pharmaceutical analysis, LC-MS/MS is used to identify and quantify impurities and degradation products. A validated LC-MS method for the related compound piperidine demonstrated excellent linearity and a very low detection limit of 0.01010 µg/mL nih.govalternative-therapies.com. Such methods typically utilize a C18 column with a mobile phase consisting of a weak acid like formic acid in water and an organic modifier such as methanol or acetonitrile nih.govalternative-therapies.com. The use of tandem mass spectrometry (MS/MS) enhances specificity by monitoring a specific fragmentation transition for the target analyte (parent ion → product ion), which minimizes interference from matrix components.

| Parameter | Condition | Reference |

|---|---|---|

| LC Column | Atlantis C18 (e.g., 5 µm, 3.9×100 mm) | nih.gov |

| Mobile Phase A | 0.05% Formic acid in Water | nih.gov |

| Mobile Phase B | Methanol or Acetonitrile | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | rhhz.net |

| MS Detection | Multiple Reaction Monitoring (MRM) | mdpi.com |

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a powerful class of techniques used to probe the molecular structure of a compound by observing its interaction with electromagnetic radiation jchps.com. Methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the connectivity of atoms and the functional groups present, which are essential for unambiguous structural confirmation jchps.comelte.hu.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution jchps.com. ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the methylbenzyl group, the methylene (B1212753) protons of the benzyl CH₂, the methine and methylene protons on the piperidine ring, and the methyl group protons. The ¹³C NMR spectrum would similarly show characteristic resonances for each unique carbon atom. Data from closely related structures like 1-(4-methylbenzyl)piperidine, 4-methylpiperidine, and 4-benzylpiperidine (B145979) can be used to predict the chemical shifts rsc.orgchemicalbook.comchemicalbook.com.

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to N-H stretches (from the protonated amine), C-H stretches (both aromatic and aliphatic), and aromatic C=C bending vibrations mmu.ac.uk.

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Aromatic CH (ortho to CH₂) | ~7.1 | ~129 |

| Aromatic CH (meta to CH₂) | ~7.0 | ~129 |

| Piperidine CH (positions 2, 6) | ~2.6 - 3.1 | ~50-55 |

| Piperidine CH (position 4) | ~1.5 - 1.8 | ~35-40 |

| Benzylic CH₂ | ~2.5 | ~40-45 |

| Aromatic CH₃ | ~2.3 | ~21 |

Spectroscopic and spectrometric techniques are vital for dynamic studies, such as monitoring the progress of a chemical reaction or identifying the products of metabolism.

Monitoring Chemical Transformations: In situ NMR spectroscopy allows for the real-time monitoring of chemical reactions ed.ac.uk. By acquiring a series of NMR spectra over the course of a reaction, it is possible to obtain detailed kinetic data by tracking the disappearance of reactants and the appearance of products and intermediates. This provides unique insights into reaction mechanisms and helps optimize synthesis conditions ed.ac.uk.

Metabolite Identification: Mass spectrometry, particularly LC-MS/MS, is the primary tool for metabolite identification. In preclinical studies, a compound undergoes metabolic transformations in the body, such as oxidation, hydrolysis, or conjugation. These transformations result in new chemical entities (metabolites) that must be identified and characterized. LC-MS-based metabolite profiling can detect and tentatively identify these metabolites in complex biological matrices based on their accurate mass and characteristic fragmentation patterns, which can be compared to the parent compound rhhz.netscielo.br. For instance, potential metabolites of 4-(4-Methylbenzyl)piperidine could include hydroxylated species on the aromatic ring or N-dealkylated products. The proposed fragmentation mechanisms of piperidine alkaloids are crucial for interpreting the MS/MS data to elucidate these structures nih.gov.

Quantitative Analytical Methods in Biological Matrices for Preclinical Studies

Preclinical studies require the development and validation of robust quantitative methods to measure the concentration of a drug candidate and its metabolites in biological matrices like plasma, urine, and tissue homogenates. These data are essential for understanding the pharmacokinetics of the compound.

LC-MS/MS is the gold standard for quantitative bioanalysis due to its superior sensitivity, selectivity, and speed mdpi.com. The development of a quantitative LC-MS/MS assay involves optimizing chromatographic conditions to separate the analyte from endogenous matrix components and tuning the mass spectrometer to monitor a specific precursor-to-product ion transition in MRM mode. This ensures that only the compound of interest is being measured.

Method validation is performed according to regulatory guidelines and involves demonstrating the method's linearity, accuracy, precision, selectivity, and stability. A key parameter is the lower limit of quantification (LLOQ), which defines the lowest concentration that can be measured with acceptable accuracy and precision nih.gov. For example, a validated LC-MS method for piperidine achieved an LLOQ of 0.03 µg/mL with excellent linearity (R > 0.99) and recovery nih.govalternative-therapies.com. Such validated methods are critical for making informed decisions during drug development.

| Parameter | Description | Reference |

|---|---|---|

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. Typically requires a correlation coefficient (R²) > 0.99. | nih.gov |

| Accuracy | The closeness of the mean test results to the true concentration. Often expressed as percent recovery. | alternative-therapies.com |

| Precision | The closeness of agreement among a series of measurements. Expressed as the relative standard deviation (RSD). | alternative-therapies.com |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | nih.gov |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. | nih.gov |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | mdpi.com |

Research Gaps, Challenges, and Future Directions for 4 4 Methylbenzyl Piperidine Hydrochloride

Unexplored Biological Targets and Therapeutic Areas

The piperidine (B6355638) nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs targeting a wide array of biological targets. mdpi.comnih.gov Despite this, the specific biological targets and potential therapeutic applications of 4-(4-Methylbenzyl)piperidine hydrochloride remain largely uncharted territory. Research into structurally similar piperidine derivatives offers clues to promising avenues of investigation.

Derivatives of piperidine have shown activity in a multitude of therapeutic areas, including:

Neurological Disorders: Piperidine-based compounds have been investigated as NMDA receptor antagonists, suggesting a potential role in managing conditions like epilepsy and neurodegenerative diseases. nih.gov

Oncology: Certain piperidine derivatives have been explored for their anticancer properties. researchgate.net

Diabetes: Some piperidine compounds have demonstrated potential as antidiabetic agents. mdpi.com

Infectious Diseases: The piperidine scaffold has been incorporated into molecules with antimicrobial activity. clinmedkaz.org

Given the structural similarities, it is plausible that this compound could interact with targets in these and other disease areas. A significant research gap exists in systematically screening this compound against a broad panel of biological targets to uncover its mechanism of action and identify novel therapeutic opportunities. High-throughput screening campaigns and target-based assays are crucial next steps to elucidate the biological activity of this compound.

Table 1: Potential Therapeutic Areas for this compound Based on Structurally Related Compounds

| Therapeutic Area | Examples of Targets for Related Piperidine Derivatives |

| Neurology | NMDA Receptors, Sigma Receptors nih.govnih.gov |

| Oncology | Various kinases, p53-HDM2 interaction researchgate.net |

| Metabolic Disorders | DPP-4, 11β-HSD1 mdpi.com |

| Infectious Diseases | Bacterial and fungal enzymes |

Optimization of Pharmacological Profiles for Clinical Translation